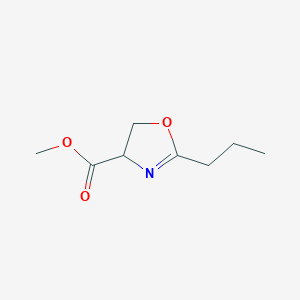

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Overview

Description

“Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate” is a chemical compound with the CAS Number: 68683-05-6. It has a molecular weight of 171.2 and its IUPAC name is methyl 2-propylideneoxazolidine-4-carboxylate .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate” were not found, a general method for the synthesis of oxazoles involves the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3/c1-3-4-7-9-6 (5-12-7)8 (10)11-2/h4,6,9H,3,5H2,1-2H3 and the InChI key is BFWGZNTUVDMVGL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 171.19 . More specific physical and chemical properties such as boiling point and storage conditions were not found in the search results.Scientific Research Applications

Antimicrobial Activity

“Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate” has been utilized in the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles and thiazoles , which exhibit a broad spectrum of biological activities. These compounds have shown significant antimicrobial properties , making them valuable in the development of new antibiotics and antifungal agents .

Anticancer Properties

The compound’s derivatives are being explored for their potential in cancer treatment . The structural similarity to other heterocyclic pharmacophores that have demonstrated anticancer activities suggests that “Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate” could be a precursor in synthesizing novel anticancer agents .

Antiviral Applications

Research indicates that derivatives of this compound may hold antiviral capabilities . The ability to inhibit viral replication makes it a candidate for further study in the treatment of diseases caused by viruses, including influenza and other respiratory viruses .

Anti-Inflammatory Uses

The compound’s role in synthesizing heterocyclic compounds also extends to anti-inflammatory applications . Its derivatives could be used to develop new medications to treat various inflammatory conditions .

Antidepressant and Anticonvulsant Effects

Derivatives of “Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate” have been associated with neurological benefits , including antidepressant and anticonvulsant effects. This opens up possibilities for creating new treatments for neurological disorders .

Antihypertensive and Cardiovascular Applications

The compound has been linked to the synthesis of agents with antihypertensive activity . This suggests potential applications in managing hypertension and other cardiovascular diseases .

Future Directions

While specific future directions for “Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate” were not found, it’s worth noting that imidazole-containing compounds, which are structurally similar to oxazoles, have been found to have a broad range of chemical and biological properties. They have become an important synthon in the development of new drugs .

Mechanism of Action

Target of Action

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a compound that is part of the oxazole family . Oxazoles are important biological scaffolds present within many natural products . .

Mode of Action

Oxazoles, in general, are known to interact with their targets in a variety of ways, depending on the specific structure and functional groups of the compound .

Biochemical Pathways

Oxazoles are known to be involved in a variety of biochemical pathways due to their presence in many natural products .

Result of Action

Oxazoles are known to have a variety of biological effects, depending on their specific structure and functional groups .

properties

IUPAC Name |

methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-4-7-9-6(5-12-7)8(10)11-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJLPVOPGYBYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)

![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)

![Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B1430462.png)

![methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride](/img/structure/B1430463.png)

![3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B1430464.png)